molecular formula C8H4F3NO4S B2949170 4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate CAS No. 2135511-82-7

4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate

Cat. No.: B2949170
CAS No.: 2135511-82-7
M. Wt: 267.18
InChI Key: RKTPKWAYMHIIPJ-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate is an organic compound with the molecular formula C8H4F3NO4S. It is known for its unique chemical structure, which includes a trifluoromethoxy group, a benzene ring, a sulfonyl group, and an isocyanate group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate has a wide range of applications in scientific research:

Safety and Hazards

4-(Trifluoromethoxy)phenyl isocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage . It may cause respiratory irritation, an allergic skin reaction, and may be fatal if inhaled . It is advised to handle this compound with appropriate safety measures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate typically involves the reaction of 4-(Trifluoromethoxy)benzene-1-sulfonyl chloride with a suitable isocyanate source. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common solvents used in this synthesis include acetonitrile and chloroform .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures. Solvents such as dichloromethane and tetrahydrofuran are frequently used .

Major Products Formed

The major products formed from reactions with this compound include ureas, carbamates, and sulfonamides. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophilic species, such as amines or alcohols, to form stable urea or carbamate linkages. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethoxy)benzene-1-sulfonyl isocyanate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis and a useful intermediate in the production of pharmaceuticals and specialty chemicals .

Properties

IUPAC Name

N-(oxomethylidene)-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4S/c9-8(10,11)16-6-1-3-7(4-2-6)17(14,15)12-5-13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTPKWAYMHIIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2135511-82-7
Record name 4-(trifluoromethoxy)benzene-1-sulfonyl isocyanate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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